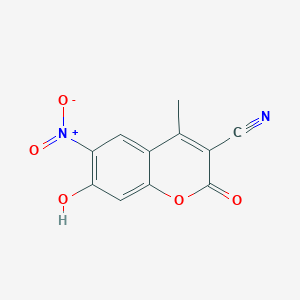
7-Hydroxy-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile is a synthetic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and have been extensively studied for their therapeutic potential. This particular compound is notable for its unique structure, which includes a hydroxy group, a nitro group, and a nitrile group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-methyl-6-nitro-2-oxo-2H-chromen-7-yl 2-chloroacetate.
Coupling Reaction: This intermediate is then coupled with amino thiazine derivatives, which are obtained by treating thiourea with substituted chalcone derivatives.
Reaction Conditions: The reaction is carried out under specific conditions, such as using anhydrous potassium carbonate in dry acetone at 50°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxy-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Hydroxy-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes and fluorescent probes.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile involves its interaction with various molecular targets:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Molecular Targets: Includes enzymes like DNA gyrase and proteins involved in oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-4-methylcoumarin: Similar structure but lacks the nitro and nitrile groups.
4-Methyl-7-hydroxycoumarin: Similar but with different substitution patterns.
7-Hydroxy-4-methyl-2H-chromen-2-one: Lacks the nitrile group.
Uniqueness
7-Hydroxy-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile is unique due to the presence of both nitro and nitrile groups, which confer distinct chemical reactivity and biological activity compared to other coumarin derivatives .
Propriétés
Numéro CAS |
832713-76-5 |
|---|---|
Formule moléculaire |
C11H6N2O5 |
Poids moléculaire |
246.18 g/mol |
Nom IUPAC |
7-hydroxy-4-methyl-6-nitro-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C11H6N2O5/c1-5-6-2-8(13(16)17)9(14)3-10(6)18-11(15)7(5)4-12/h2-3,14H,1H3 |
Clé InChI |
HHWVCUMUIYSHSP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=CC(=C(C=C12)[N+](=O)[O-])O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide](/img/structure/B14202322.png)
![Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14202329.png)

![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(difluoromethyl)benzamide](/img/structure/B14202337.png)
![2-Furancarboxamide, N-[[4-(4-morpholinyl)phenyl]methyl]-5-nitro-](/img/structure/B14202342.png)
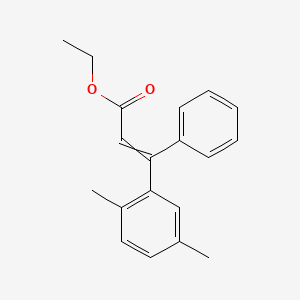
![1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene](/img/structure/B14202357.png)
![Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl-](/img/structure/B14202358.png)
![1-[2-(7-Ethylnaphthalen-1-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14202363.png)
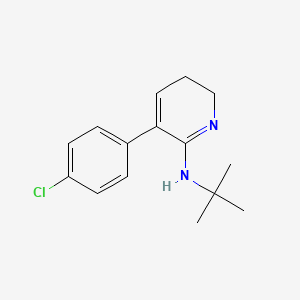
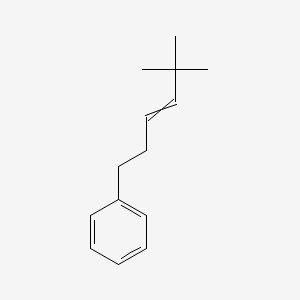
![N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B14202380.png)
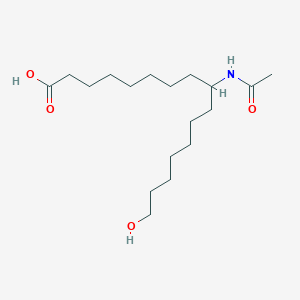
![3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14202412.png)
